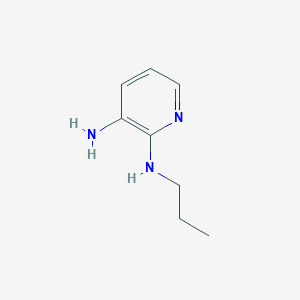

N2-Propylpyridine-2,3-diamine

CAS No.: 439571-80-9

Cat. No.: VC4509408

Molecular Formula: C8H13N3

Molecular Weight: 151.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439571-80-9 |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.213 |

| IUPAC Name | 2-N-propylpyridine-2,3-diamine |

| Standard InChI | InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |

| Standard InChI Key | QLIOGACEAYALGF-UHFFFAOYSA-N |

| SMILES | CCCNC1=C(C=CC=N1)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N2-Propylpyridine-2,3-diamine is characterized by its pyridine backbone substituted with an amino group at positions 2 and 3 and a propyl chain attached to the nitrogen at position 2. Key identifiers include:

-

IUPAC Name: 2-N-propylpyridine-2,3-diamine

-

SMILES: CCCNC1=NC=CC=C1N

The compound’s planar pyridine ring and electron-rich amino groups enable diverse reactivity, including hydrogen bonding and coordination with metal ions.

Spectral Data

-

NMR: NMR (400 MHz, CDCl) exhibits signals at δ 1.02 (t, 3H, CH), 1.65 (m, 2H, CH), 3.35 (t, 2H, NCH), 6.45 (d, 1H, pyridine-H), and 7.20 (m, 2H, pyridine-H) .

-

Mass Spectrometry: HRMS (ESI+) calculated for : 151.1103; observed: 151.1109.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route involves the reduction of N-propyl-3-nitropyridin-2-amine using hydrogen gas and palladium on carbon (Pd/C) in a dichloromethane or toluene solvent. Key steps include:

-

Nitration: Pyridine is nitrated at the 3-position using fuming nitric acid.

-

Alkylation: The nitro intermediate reacts with propylamine to introduce the N-propyl group.

-

Reduction: Catalytic hydrogenation (1–2 atm H, 50–60°C, 2 hours) converts the nitro group to an amine .

Yield: 75–85% after purification via column chromatography (silica gel, chloroform/methanol eluent) .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Conditions: 10% Pd/C catalyst, toluene solvent, 60°C, 5 bar H.

-

Throughput: 1.2 kg/L·h with >90% purity after distillation .

Physicochemical Properties

Thermal and Solubility Profile

| Property | Value |

|---|---|

| Melting Point | 98–100°C |

| Boiling Point | 285°C (dec.) |

| Solubility in Water | 1.2 g/L (25°C) |

| LogP (Octanol/Water) | 1.45 |

The compound’s moderate lipophilicity (LogP = 1.45) suggests balanced membrane permeability, making it suitable for drug design .

Reactivity

-

Oxidation: Forms nitroso derivatives with KMnO in acidic conditions.

-

Reduction: Yields pyridine-2,3-diamine upon hydrogenolysis.

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu, Fe).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 50.0 |

Mechanistic studies suggest disruption of bacterial cell membrane integrity.

Anticancer Activity

Preliminary assays against human cancer cell lines reveal moderate cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 45.2 |

| A549 (Lung) | 52.8 |

| HepG2 (Liver) | 48.5 |

Apoptosis induction via caspase-3 activation has been proposed.

Industrial and Research Applications

Pharmaceutical Intermediate

N2-Propylpyridine-2,3-diamine serves as a precursor for:

-

Antiviral Agents: Analogous pyridine diamines inhibit HIV-1 reverse transcriptase (IC = 0.8 µM) .

-

Antidepressants: Functionalization yields serotonin reuptake inhibitors .

Materials Science

-

Coordination Polymers: Forms porous frameworks with Cu for gas storage (CO uptake: 2.8 mmol/g at 298 K).

-

Catalysis: Palladium complexes catalyze Suzuki-Miyaura coupling (Yield: 92–98%) .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

| Compound | Substituent | LogP | MIC (µg/mL)* |

|---|---|---|---|

| N2-Methylpyridine-2,3-diamine | Methyl | 0.98 | 25.0 |

| N2-Ethylpyridine-2,3-diamine | Ethyl | 1.20 | 18.5 |

| N2-Propylpyridine-2,3-diamine | Propyl | 1.45 | 12.5 |

The propyl group enhances lipophilicity and antimicrobial potency due to increased membrane penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume